[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine
Description
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is an organic compound that features a brominated aromatic ring, a methoxy group, a sulfonyl group, and an allylamine moiety
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-4-5-13-17(14,15)11-7-9(12)8(2)6-10(11)16-3/h4,6-7,13H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCOFZEXOGEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-methoxy-4-methylphenol, followed by sulfonylation and subsequent reaction with allylamine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-4-methylphenyl sulfonylprop-2-enylamine, while substitution of the bromine atom with an amine can yield 5-amino-2-methoxy-4-methylphenyl sulfonylprop-2-enylamine .
Scientific Research Applications
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes .
Comparison with Similar Compounds
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds, such as:
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]methylamine: Similar structure but lacks the allyl group, which may affect its reactivity and applications.
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]ethylamine: Similar structure but with an ethyl group instead of an allyl group, which may influence its chemical properties and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
